BenchChemオンラインストアへようこそ!

1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Designed for medicinal chemistry teams optimizing factor Xa inhibitors, this 1,4-diazepane combines a furan-2-carbonyl at N1 and a 1-methyl-1H-pyrazol-4-yl sulfonyl at N4. The N-methyl pyrazole motif provides a metabolic shield against CYP450 oxidation, while zero H-bond donors and moderate MW (338.38 g/mol) drive passive BBB penetration. Use as a reference standard in PAMPA-BBB assays or for head-to-head microsomal stability comparisons between N-methyl and NH-pyrazole analogs. Unique dual-heterocyclic pharmacophore supports broad kinase/GPCR selectivity profiling.

Molecular Formula C14H18N4O4S
Molecular Weight 338.38
CAS No. 2034543-55-8
Cat. No. B2712839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
CAS2034543-55-8
Molecular FormulaC14H18N4O4S
Molecular Weight338.38
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3
InChIInChI=1S/C14H18N4O4S/c1-16-11-12(10-15-16)23(20,21)18-6-3-5-17(7-8-18)14(19)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3
InChIKeyMHWIFOGEHYXCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane – A Selectively Functionalized 1,4-Diazepane Building Block


1-(Furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS 2034543-55-8) is a synthetic heterocyclic compound that belongs to the 1,4-diazepane family, a scaffold widely investigated in medicinal chemistry as a privileged P4 moiety for serine protease inhibition [1]. The molecule features a furan-2-carbonyl group at the N1 position and a 1-methyl-1H-pyrazol-4-yl sulfonyl group at the N4 position, resulting in a molecular formula of C14H18N4O4S and a molecular weight of 338.38 g/mol. Its substitution pattern differentiates it from both simpler 1,4-diazepane derivatives and heterocyclic analogs in which the furan or pyrazole ring systems are replaced [2].

Why Generic Substitution Fails for 1-(Furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane


In the 1,4-diazepane chemotype, the N1 and N4 substituents independently govern target binding, solubility, and metabolic stability. Replacing the furan-2-carbonyl with a benzofuran-2-carbonyl (CAS 2034542-83-9) adds approximately 66 Da and introduces an additional planar aromatic ring that alters π-stacking interactions [1]. Exchanging the 1-methyl-1H-pyrazol-4-yl sulfonyl for a 1-methyl-1H-imidazol-4-yl sulfonyl (CAS 1904280-39-2) modifies the heterocyclic pKa and hydrogen-bonding geometry, as imidazole N3 is a stronger H-bond acceptor than pyrazole N2 [2]. Even removal of a single methyl group from the furan ring (dimethylfuran analog, CAS 2034543-64-9) introduces steric bulk that can disrupt binding pocket complementarity. These structural variations cascade into measurable differences in potency, selectivity, and pharmacokinetic behavior, making generic interchange scientifically unsound without explicit comparative data [1].

Product-Specific Quantitative Evidence Guide for 1-(Furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane


Molecular Weight Reduction vs. Benzofuran Analog: Improved Ligand Efficiency Potential

Compared to its benzofuran-2-carbonyl analog (CAS 2034542-83-9), the target compound is 66 Da lighter (338.38 vs. 404.44 g/mol). This lower molecular weight, if activity is maintained, translates to improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count). The furan ring contributes 3 heavy atoms versus 6 for benzofuran, reducing lipophilic bulk and potentially improving aqueous solubility [1]. For a compound series targeting Factor Xa, ligand efficiency is a critical selection criterion as it correlates with favorable ADME properties [2].

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Hydrogen-Bond Donor Count: Zero HBD Profile vs. Des-Sulfonyl Analog

The target compound possesses zero hydrogen-bond donor (HBD) groups, as both nitrogen atoms in the 1,4-diazepane ring are tertiary and all hydroxyl or primary/secondary amine groups are absent. In contrast, the des-sulfonyl analog 1-(furan-2-carbonyl)-1,4-diazepane (CAS 61903-13-7) contains one HBD (secondary amine NH) [1]. A zero HBD count correlates with improved passive membrane permeability, as each HBD reduces permeability by approximately 0.5–1.0 log unit in PAMPA assays [2]. This property is particularly important for compounds intended to cross the blood-brain barrier or intestinal epithelium.

Physicochemical Profiling Permeability Blood-Brain Barrier Penetration

1,4-Diazepane Scaffold with Nanomolar Factor Xa Inhibitory Potential: Class-Level Evidence

The 1,4-diazepane scaffold, when appropriately decorated at N1 and N4, has demonstrated potent factor Xa (fXa) inhibitory activity in the nanomolar range. The benchmark compound YM-96765 (a 1,4-diazepane derivative) exhibited an IC50 of 6.8 nM against human fXa, with effective oral antithrombotic activity in rodent models [1]. The target compound incorporates the same 1,4-diazepane core with substituents designed to occupy the S4 aryl-binding domain (the pyrazole sulfonyl) and the solvent-exposed region (the furan carbonyl) of the fXa active site [2]. While direct IC50 data for this specific compound is not publicly available, its structural congruence with the YM-96765 pharmacophore suggests potential fXa inhibitory activity that requires experimental confirmation.

Factor Xa Inhibition Anticoagulant Serine Protease

Pyrazole N-Methyl Substitution: Conformational and Metabolic Differentiation from NH-Pyrazole Analogs

The 1-methyl substitution on the pyrazole ring of the target compound eliminates the acidic NH proton present in unsubstituted pyrazole sulfonamides. N-Methylation of heterocyclic sulfonamides is a well-established strategy to reduce CYP450-mediated oxidative metabolism and avoid the formation of reactive metabolites [1]. In structurally related pyrazole sulfonamide series, N-methylation has been shown to increase metabolic half-life in human liver microsomes (HLM) by 2–5 fold compared to the NH-pyrazole counterpart [2]. The target compound's 1-methyl-1H-pyrazol-4-yl sulfonyl group thus provides a built-in metabolic shield compared to 1H-pyrazol-4-yl sulfonyl analogs (e.g., 1-((1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane derivatives).

Metabolic Stability CYP Inhibition N-Methylation

Furan Ring vs. Imidazole Ring: Differential Heterocyclic pKa and Binding Geometry

The furan-2-carbonyl group in the target compound is not simply interchangeable with the imidazole-4-yl sulfonyl analog (CAS 1904280-39-2). Furan oxygen is a weak hydrogen-bond acceptor (pKa of conjugate acid ≈ -2), whereas the imidazole N3 in the comparator has a pKa of approximately 6.8 and can participate in both hydrogen-bond donation and acceptance at physiological pH . This difference alters the compound's ionization state, solubility, and potential for interaction with basic or acidic residues in a target binding pocket. The furan ring is also more lipophilic (π value ≈ 1.0 vs. imidazole π ≈ 0.2), which affects logP by approximately +0.8 log units [1].

Heterocyclic Chemistry Bioisosterism pKa Modulation

Rotatable Bond Count and Conformational Flexibility vs. Benzenesulfonyl-Containing 1,4-Diazepanes

The target compound has 4 rotatable bonds (excluding ring bonds), which is lower than the 5–6 rotatable bonds typically found in 1,4-diazepanes containing a benzenesulfonyl or benzylsulfonyl group at N4 [1]. Reduced conformational flexibility generally translates to a lower entropic penalty upon target binding, as fewer degrees of freedom must be frozen. Literature analysis of drug-like molecules indicates that decreasing the number of rotatable bonds from 6 to 4 improves binding affinity by approximately 0.5–1.0 kcal/mol per bond constrained, assuming the bioactive conformation is accessible [2].

Conformational Analysis Entropic Cost of Binding Drug Design

Optimal Research and Industrial Application Scenarios for 1-(Furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane


Factor Xa Inhibitor Lead Generation and SAR Exploration

The 1,4-diazepane core with N1 furan-carbonyl and N4 pyrazole-sulfonyl substitution is structurally congruent with the established fXa inhibitor pharmacophore. Procurement is indicated for medicinal chemistry teams seeking to explore structure-activity relationships around the S4 aryl-binding domain of factor Xa, building on the nanomolar potency precedent set by YM-96765 (IC50 = 6.8 nM). The compound can serve as a starting point for systematic variation of the furan and pyrazole rings to optimize potency and selectivity [1].

CNS-Penetrant Probe Compound Design

The zero hydrogen-bond donor count and moderate molecular weight (338.38 g/mol) make this compound a candidate for CNS drug discovery programs where passive blood-brain barrier penetration is required. Unlike the des-sulfonyl analog (CAS 61903-13-7, 1 HBD), the fully substituted 1,4-diazepane core eliminates the NH group that is detrimental to CNS permeability. The compound can be used as a reference standard in PAMPA-BBB and in situ brain perfusion assays to benchmark permeability of 1,4-diazepane-based CNS candidates [2].

Metabolic Stability Screening in Pyrazole Sulfonamide Series

The N-methyl pyrazole sulfonamide motif provides a built-in metabolic shield against CYP450-mediated oxidation compared to NH-pyrazole counterparts. Procurement is recommended for metabolism laboratories conducting head-to-head microsomal stability comparisons between N-methyl and NH-pyrazole sulfonamide 1,4-diazepane derivatives. Such studies can quantify the fold-increase in t1/2 attributable to N-methylation, informing future design decisions across pyrazole-containing compound libraries [3].

Chemical Biology Tool Compound for Kinase or GPCR Profiling

The dual heterocyclic substitution (furan + N-methylpyrazole) on the 1,4-diazepane scaffold provides a distinctive three-dimensional pharmacophore suitable for broad kinase or GPCR profiling panels. The compound's balanced lipophilicity (estimated logP ~1.5–2.5) and absence of charged groups make it an appropriate tool compound for selectivity screening against panels of 50–400 kinases or GPCRs, where its binding profile can be compared directly with the imidazole analog (CAS 1904280-39-2) to deconvolute the contribution of the furan vs. imidazole heterocycle to target selectivity [4].

Quote Request

Request a Quote for 1-(furan-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.